Oxazolidinedione Core Improves Passive Membrane Permeability 5-Fold Over Hydantoin Analogs
The oxazolidinedione moiety in spirocyclic compounds confers a significant permeability advantage over the structurally similar hydantoin core. In a direct head-to-head comparison, the spiro oxazolidinedione (compound 22) exhibited a PAMPA permeability of 2.35 × 10⁻⁶ cm/s, compared to only 0.47 × 10⁻⁶ cm/s for the corresponding hydantoin (compound 20) [1]. This 5-fold increase in passive permeability is attributed to the oxazolidinedione's favorable physicochemical properties and is consistent with improved oral bioavailability observed in vivo [2].
| Evidence Dimension | Passive membrane permeability (PAMPA) |
|---|---|
| Target Compound Data | 2.35 × 10⁻⁶ cm/s (spiro oxazolidinedione 22) |
| Comparator Or Baseline | 0.47 × 10⁻⁶ cm/s (spiro hydantoin 20) |
| Quantified Difference | 5.0-fold higher permeability |
| Conditions | Parallel artificial membrane permeability assay (PAMPA), pH 7.4 |
Why This Matters
Higher passive permeability directly correlates with better oral absorption and bioavailability, making oxazolidinedione-containing scaffolds like 8-Oxa-2-azaspiro[4.5]decane-1,3-dione preferred starting points for oral drug discovery.
- [1] Michael R. Michaelides et al., 'Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases,' ACS Med. Chem. Lett., 2018, 9, 28-33. View Source
- [2] Michael R. Michaelides et al., 'Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases,' ACS Med. Chem. Lett., 2018, 9, 28-33 (Figure 3 and text). View Source
